molecular formula C14H14N2O3 B388442 3,4-dimethoxy-N-pyridin-3-ylbenzamide CAS No. 86425-44-7

3,4-dimethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B388442
CAS No.: 86425-44-7
M. Wt: 258.27g/mol
InChI Key: PQLPCLMOWHHBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-N-pyridin-3-ylbenzamide is a benzamide derivative featuring a pyridin-3-ylamine group attached to a benzoyl scaffold substituted with methoxy groups at the 3- and 4-positions.

Properties

CAS No.

86425-44-7

Molecular Formula

C14H14N2O3

Molecular Weight

258.27g/mol

IUPAC Name

3,4-dimethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H,16,17)

InChI Key

PQLPCLMOWHHBJN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-pyridin-3-ylbenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide Scaffold

The position and nature of substituents on the benzamide core critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Benzamide Amine Group Key Physical/Chemical Data Source
3,4-Dimethoxy-N-pyridin-3-ylbenzamide 3,4-Dimethoxy Pyridin-3-yl Not reported N/A
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 3,5-Dimethoxy 1-Methylpyrazol-3-yl Not reported
Example 53 (4-(4-amino...)benzamide) 2-Fluoro Isopropyl MP: 175–178°C; Mass: 589.1 (M+1)
832115-63-6 (Oxadiazole-linked derivative) Difluoromethoxy-phenyl Pyridine-oxadiazole Not reported
Key Observations :

Substituent Position :

  • The 3,4-dimethoxy configuration in the target compound contrasts with 3,5-dimethoxy in its pyrazole analog . Meta-substituted methoxy groups may alter steric hindrance or electronic effects compared to para-substituted derivatives.
  • Fluorine substitution (e.g., 2-fluoro in Example 53) enhances electronegativity and metabolic stability compared to methoxy groups .

Amine Group Variations: Pyridin-3-yl vs. 1-methylpyrazol-3-yl: Pyridine offers a planar, aromatic system for π-stacking, whereas pyrazole introduces a smaller, nitrogen-rich heterocycle that may favor hydrogen bonding .

Physical Properties :

  • Example 53 exhibits a melting point of 175–178°C, suggesting moderate crystallinity. The molecular weight (589.1 g/mol) exceeds typical drug-like molecules, which may limit bioavailability .

Pharmacological Implications

  • Target Selectivity : The pyridin-3-yl group may engage in specific interactions with kinase ATP pockets, whereas pyrazole or oxadiazole derivatives (e.g., 832115-63-6) could target enzymes like cyclooxygenases or phosphodiesterases .
  • Synthetic Feasibility : The dimethoxy scaffold is synthetically accessible via Ullmann or Buchwald-Hartwig coupling, similar to methods used for Example 53 .

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